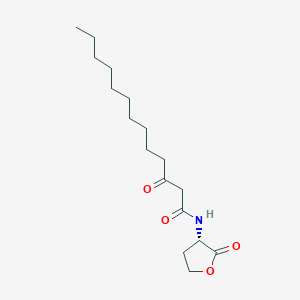
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves synthetic routes that typically start with the dissolution of L-homoserine lactone hydrochloride in a solvent. The reaction conditions and specific steps can vary, but they generally involve the formation of the oxotetrahydrofuran ring and subsequent acylation to introduce the tridecanamide group . Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. The pathways involved in its mechanism of action can vary depending on the specific enzyme and biological context .
類似化合物との比較
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide can be compared with other similar compounds, such as:
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a shorter alkyl chain compared to the tridecanamide group.
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a hydroxyl group in addition to the oxotetrahydrofuran ring
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties.
特性
分子式 |
C17H29NO4 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tridecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-14(19)13-16(20)18-15-11-12-22-17(15)21/h15H,2-13H2,1H3,(H,18,20)/t15-/m0/s1 |
InChIキー |
BDKVLVHIBJWMJU-HNNXBMFYSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
正規SMILES |
CCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


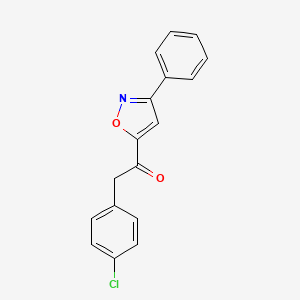
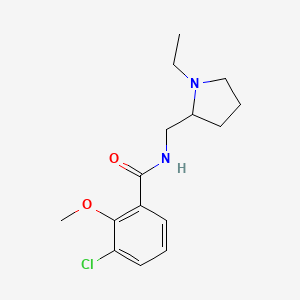
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
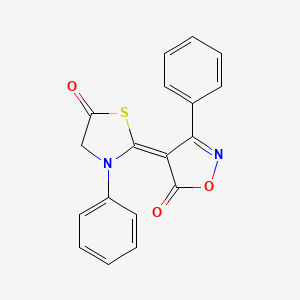
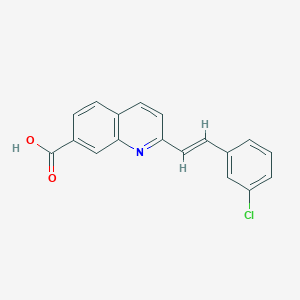
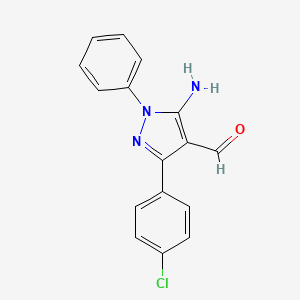
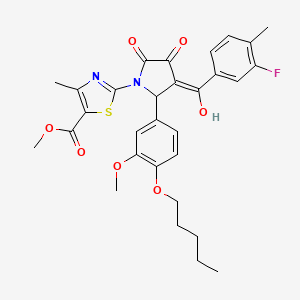
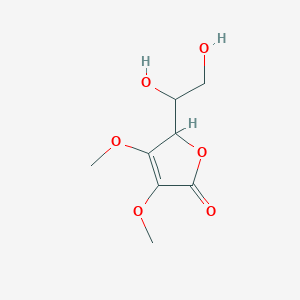
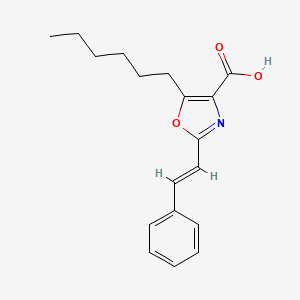


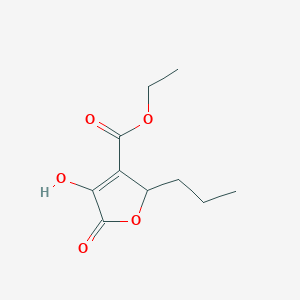
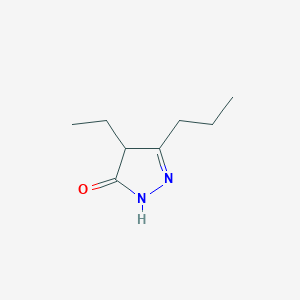
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
